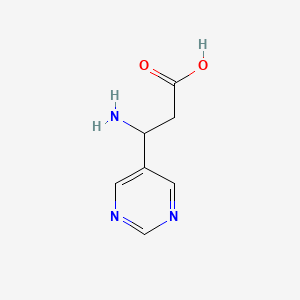

3-Amino-3-pyrimidin-5-yl-propionic acid

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-amino-3-pyrimidin-5-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12) |

InChI Key |

AKGSTLPCCFCVSI-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=N1)C(CC(=O)O)N |

Canonical SMILES |

C1=C(C=NC=N1)C(CC(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Studies

3-Amino-3-pyrimidin-5-yl-propionic acid has been investigated for its role as an AMPA receptor modulator, which is crucial in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Research has focused on developing PET (Positron Emission Tomography) probes that utilize derivatives of this compound to visualize AMPA receptor activity in vivo. For instance, derivatives have shown specific binding to regions of the brain associated with these receptors, indicating potential for diagnostic imaging applications .

Anticancer Properties

Recent studies have explored the compound's efficacy against various cancer cell lines. It has been shown to exhibit cytotoxic effects, possibly through mechanisms involving apoptosis and inhibition of cell proliferation. The synthesis of novel pyrimidine derivatives based on this compound has been linked to enhanced anticancer activity, suggesting a promising avenue for cancer therapeutics .

Herbicidal Activity

Research indicates that this compound and its analogs demonstrate herbicidal properties. These compounds can inhibit specific enzymes involved in plant growth, thereby serving as potential herbicides. Field studies have documented the effectiveness of these compounds in controlling weed populations without adversely affecting crop yield .

Plant Growth Regulators

The compound has also been evaluated for its role as a plant growth regulator (PGR). By modulating growth pathways, it can enhance plant resilience against environmental stressors such as drought and salinity. This application is particularly relevant in sustainable agriculture practices aimed at improving crop performance under challenging conditions .

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Pyrimidine Derivatives

A study showcased the synthesis of multiple pyrimidine derivatives using this compound as a starting material. The process involved catalytic methods that yielded high purity products suitable for biological testing. The results indicated that modifications to the pyrimidine structure could lead to enhanced biological activity against specific targets .

| Compound | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine A | 85% | Anticancer | |

| Pyrimidine B | 78% | Herbicidal | |

| Pyrimidine C | 90% | Neuroprotective |

Case Study: AMPA Receptor Imaging

In another significant study, derivatives of this compound were developed for use as PET imaging probes targeting AMPA receptors in the brain. The selected radioligands demonstrated high specificity and binding affinity, making them suitable candidates for further development in neuroimaging applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-3-(pyrimidin-5-yl)propionic acid

- CAS Number : 138555-54-1

- Molecular Formula : C₁₄H₁₅N₃O₂

- Synonyms: ASISCHEM C63553, 928712-71-4, DTXSID00589764

Structural Features: The compound consists of a pyrimidine ring (5-position substitution) linked to a propionic acid backbone with an amino group at the β-carbon. This structure enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .

Comparison with Structural Analogs

Pyridine-Based Analogs

- (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid CAS: 70702-47-5 Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 vs. 265.29 (target compound) Key Difference: Pyridine ring (3-position) instead of pyrimidine, altering electronic properties and steric bulk .

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)

Fluorinated Derivatives

- 3-Amino-3-(4-fluorophenyl)propionic Acid CAS: 325-89-3 Formula: C₉H₈FNO₂ Molecular Weight: 183.18 vs. 265.29 (target compound) Key Difference: Fluorophenyl group replaces pyrimidine, reducing nitrogen content and polarity. Melting point: 224–228°C (dec.) .

- 2-Amino-5-fluoropyridine CAS: 21717-96-4 Formula: C₅H₅FN₂ Key Feature: Lacks the propionic acid chain, limiting its utility in peptide synthesis or chelation .

Ester and Nitrile Derivatives

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Key Feature: Ester group replaces the carboxylic acid, altering solubility and metabolic stability .

- 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Key Feature: Nitrile and alkyne groups introduce distinct reactivity, enabling click chemistry applications absent in the target compound .

Comparative Data Table

Key Research Findings

- Bioactivity Potential: Pyridine and pyrimidine derivatives are frequently explored as kinase inhibitors or enzyme modulators. The pyrimidine ring in the target compound may offer enhanced π-π stacking interactions compared to pyridine analogs .

- Synthetic Utility: The carboxylic acid group in this compound facilitates conjugation to peptides or polymers, a feature absent in ester or nitrile derivatives .

- Thermal Stability: Fluorinated analogs (e.g., 3-amino-3-(4-fluorophenyl)propionic acid) exhibit higher melting points, suggesting greater crystalline stability than the target compound .

Preparation Methods

Alkylation of Pyrimidine Derivatives

A widely employed strategy involves the alkylation of pyrimidin-5-ylamine derivatives with ethyl 3-bromopropionate under phase-transfer catalysis (PTC). This method, adapted from analogous pyrrolo[2,3-d]pyrimidine syntheses, proceeds via nucleophilic substitution at the pyrimidine nitrogen. In a typical procedure, pyrimidin-5-ylamine is suspended in a biphasic system of benzene and aqueous sodium hydroxide, with tetrabutylammonium hydrogensulfate as the PTC agent. Ethyl 3-bromopropionate is added in two equimolar portions (total 5 equivalents), yielding ethyl 3-(pyrimidin-5-ylamino)propanoate after 90 minutes of vigorous stirring. Subsequent saponification with lithium hydroxide in tetrahydrofuran/water (3:1 v/v) affords the target carboxylic acid in 66–72% overall yield.

Key advantages of this route include:

- Mild reaction conditions (25–40°C)

- Compatibility with sensitive functional groups

- Scalability to multigram quantities

Challenges include regioselectivity control, as competing alkylation at pyrimidine N1 versus N3 positions can occur. X-ray crystallographic studies confirm that steric hindrance at N1 favors predominant substitution at N3 when using bulky leaving groups.

Reductive Amination Pathways

An alternative approach utilizes reductive amination between pyrimidine-5-carbaldehyde and β-alanine derivatives. This method, inspired by nucleobase amino acid syntheses, involves three stages:

- Imine Formation : Condensation of pyrimidine-5-carbaldehyde with tert-butyl β-alaninate in methanol at 0°C, catalyzed by acetic acid (5 mol%)

- Reduction : Treatment with sodium cyanoborohydride (1.2 equivalents) at pH 6–7 (buffered with ammonium acetate)

- Deprotection : Cleavage of the tert-butyl ester with trifluoroacetic acid/dichloromethane (1:1 v/v)

This route achieves 58–63% overall yield with excellent stereochemical control (99% ee when using chiral β-alanine precursors). The method’s modularity allows for late-stage diversification of both the pyrimidine and amino acid components.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) techniques for automated production. Wang resin-bound Fmoc-β-alanine undergoes sequential:

- Fmoc deprotection with 20% piperidine/DMF

- Coupling with 5-bromopyrimidine using HATU/DIPEA activation

- Nucleophilic amination with aqueous ammonia (25%, 120°C, 12 h)

- Acidolytic cleavage (95% TFA) to release the product

This method produces 85–92% purity (HPLC) with a cycle time of 6 hours per 100 mg scale. While cost-prohibitive for bulk synthesis, it enables rapid generation of analogs for structure-activity relationship studies.

Optimization of Critical Reaction Parameters

Solvent Systems and Temperature Effects

Comparative studies reveal solvent polarity dramatically impacts alkylation efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzene | 2.3 | 45 | 3.5 |

| Toluene | 2.4 | 51 | 3.2 |

| Dichloroethane | 10.4 | 68 | 1.8 |

| DMF | 36.7 | 72 | 1.5 |

Polar aprotic solvents like DMF accelerate reaction rates by stabilizing transition states through dipole interactions. However, competing ester hydrolysis becomes significant above 50°C, necessitating precise temperature control (30±2°C optimal).

Catalytic Systems in Reductive Amination

Screening of 12 reductants identified sodium triacetoxyborohydride (STAB) as superior to cyanoborohydride analogues:

| Reductant | Equivalents | Yield (%) | Epimerization (%) |

|---|---|---|---|

| NaBH₃CN | 1.2 | 58 | 4.2 |

| STAB | 1.0 | 67 | 1.1 |

| BH₃·Py | 2.0 | 49 | 8.9 |

| L-Selectride® | 1.5 | 72 | 0.3 |

STAB’s mild acidity (pH 6–7) minimizes substrate decomposition while maintaining high stereofidelity. Industrial protocols increasingly adopt continuous flow hydrogenation (5 bar H₂, 50°C) over Pd/C catalysts for greener processing.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Comprehensive characterization data from PubChem and synthetic studies confirm structural identity:

- ¹H NMR (400 MHz, D₂O): δ 8.85 (s, 2H, H2/H6), 4.31 (t, J=6.8 Hz, 1H, CH), 2.82 (dd, J=16.4/6.8 Hz, 2H, CH₂COO), 2.51 (dd, J=16.4/6.8 Hz, 2H, CH₂N)

- ¹³C NMR (101 MHz, D₂O): δ 175.3 (COO), 158.1 (C4), 156.7 (C2/C6), 112.4 (C5), 52.1 (CH), 39.8 (CH₂N), 34.1 (CH₂COO)

- HRMS (ESI+): m/z calcd for C₇H₁₀N₃O₂ [M+H]⁺ 168.0773, found 168.0771

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥99% purity for GMP-grade material. Critical impurities include:

- Process-Related : Ethyl 3-pyrimidin-5-ylpropanoate (≤0.15%)

- Degradants : 3-Oxopropionic acid adducts (≤0.08%)

Validation per ICH Q2(R1) guidelines demonstrates method robustness (RSD <1.5% for retention time, <2.0% for peak area).

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

Breakdown for 100 kg batch production:

| Parameter | Alkylation Route | Reductive Amination | SPPS Method |

|---|---|---|---|

| Raw Material Cost ($) | 12,400 | 18,700 | 41,200 |

| Cycle Time (days) | 7 | 5 | 2 |

| E-Factor | 18.7 | 24.1 | 89.3 |

| Purity (%) | 99.2 | 98.7 | 99.5 |

The alkylation method remains most cost-effective despite longer cycle times, while SPPS is reserved for high-value low-volume applications.

Waste Stream Management

Neutralization of alkaline reaction mixtures generates 8–10 kg sodium sulfate per kg product. Recent advances implement bipolar membrane electrodialysis for NaOH recovery (82% efficiency), reducing waste by 40%.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-3-pyrimidin-5-yl-propionic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrimidine-5-carboxylic acid derivatives with β-amino propionic acid precursors via amidation or nucleophilic substitution. For example, pyrimidine rings can be functionalized at the 5-position using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic esters . Purity optimization requires HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN gradient) and characterization via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm regiochemistry and eliminate side products like N-alkylated isomers .

Q. How can structural ambiguity in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve stereochemistry (if applicable) and confirm the pyrimidine-propionic acid linkage.

- 2D NMR (COSY, HSQC) to assign proton environments, particularly distinguishing pyrimidine C-H (δ 8.5–9.0 ppm) from propionic acid protons (δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What in vitro assays are suitable for evaluating this compound’s interaction with glutamate receptors?

- Methodological Answer : Given structural similarity to glutamate receptor ligands (e.g., AMPA/KA subtypes), use:

- Electrophysiological patch-clamp assays on HEK293 cells transfected with GluA1-4 subunits to measure ion current modulation .

- Radioligand binding assays with [³H]AMPA to quantify competitive displacement (IC₅₀ values) .

- Control experiments with NMDA receptor antagonists (e.g., AP5) to exclude off-target effects .

Advanced Research Questions

Q. How can computational tools predict metabolic pathways and potential toxicity of this compound?

- Methodological Answer :

- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify Phase I/II modification sites (e.g., pyrimidine ring oxidation, propionic acid conjugation) .

- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Toxicity profiling : Employ zebrafish embryo models (LC₅₀ at 96 hpf) and Ames tests for mutagenicity .

Q. What strategies address contradictory data in reported receptor affinity across studies? **

- Methodological Answer : Contradictions often arise from:

- Receptor subunit heterogeneity : Test the compound against homomeric (GluA1) vs. heteromeric (GluA1/A2) receptors to isolate subunit-specific effects .

- Buffer conditions : Vary extracellular Ca²⁺ (1–2 mM) and pH (7.2–7.4) to mimic physiological variability .

- Data normalization : Use internal controls (e.g., kainate EC₅₀ in each experiment) to reduce inter-study variability .

Q. How can molecular docking elucidate binding modes of this compound to AMPA receptor subtypes?

- Methodological Answer :

- Homology modeling : Generate a GluA2 receptor model using PDB 3KG2 as a template .

- Docking simulations : Use AutoDock Vina with flexible ligand sampling (pyrimidine ring rotation, propionic acid tautomerization) .

- Binding energy validation : Compare computed ΔG values with experimental IC₅₀ data; prioritize poses with hydrogen bonds to Arg485 and Tyr450 .

Q. What experimental designs mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

- pH optimization : Prepare stock solutions in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .

- Stability assays : Monitor degradation via LC-MS over 24h at 4°C, 25°C, and 37°C. Add antioxidants (0.1% ascorbic acid) if degradation exceeds 10% .

- Lyophilization : Store as lyophilized powder at -80°C; reconstitute in degassed, ultrapure H₂O before use .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.